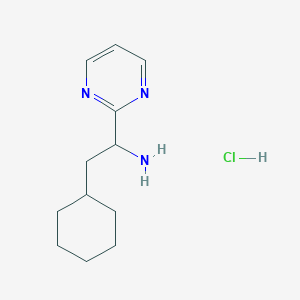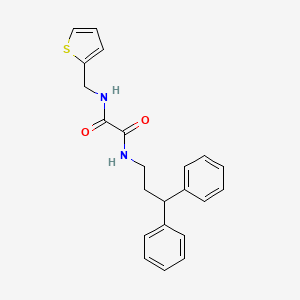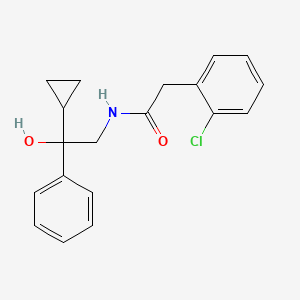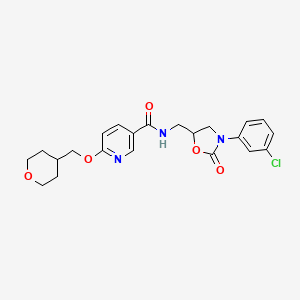
2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” is a chemical compound with the CAS Number: 2375274-41-0 . It has a molecular weight of 241.76 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” were not found, pyrimidine derivatives are known to be synthesized using various methods . For instance, chalcones can undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain corresponding pyrimidinones and pyrimidinethiones .Physical And Chemical Properties Analysis
“2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 . More specific physical and chemical properties would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities : A study by El-Sawy et al. (2013) discusses the synthesis of certain pyrimidine derivatives that have shown significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, including liver, breast, and colon cancers (El-Sawy et al., 2013).
Neurotransmitter Receptor Affinity : Wustrow et al. (1998) found that a series of compounds including cyclohexyl]pyrimidin-2-ylamine derivatives have receptor binding affinity for D2/D3 dopamine and serotonin 5-HT1A receptors. This suggests potential applications in developing treatments for neurological and psychiatric disorders (Wustrow et al., 1998).
Cyclin-Dependent Kinase Inhibitors : Wang et al. (2004) discuss the development of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These inhibitors are significant in cancer research due to their potential in controlling cell division and proliferation (Wang et al., 2004).
Anti-HIV Activity : Research by Vince and Hua (1990) highlights the synthesis of certain pyrimidinone nucleosides, demonstrating potent and selective anti-HIV activity. This indicates the potential application of these compounds in antiretroviral therapy (Vince & Hua, 1990).
Chemical Sensors and Imaging : Mandal et al. (2017) created a new sensor molecule using pyridoxal hydrochloride and 1,2-diaminocyclohexane for selective detection of Zn2+. This sensor has applications in live cell imaging and phosphatase activity response (Mandal et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” are not available, research into pyrimidine derivatives is ongoing, with potential applications in various fields including medicinal chemistry . Future studies could focus on exploring the biological activities of this compound and its potential uses in medicine or other industries.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h4,7-8,10-11H,1-3,5-6,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPDLJPQSGDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)


![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)
![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)
![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)
![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)


![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)